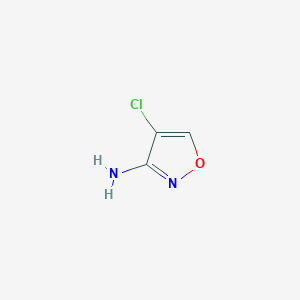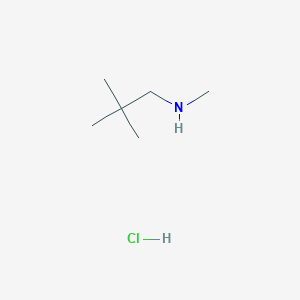
Ethyl 4-fluoro-1-naphthoylformate
Descripción general
Descripción
Ethyl 4-fluoro-1-naphthoylformate is an organic compound with the molecular formula C₁₄H₁₁FO₃ and a molecular weight of 246.23 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a fluorine atom at the 4-position of the naphthalene ring. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Métodos De Preparación
The synthesis of Ethyl 4-fluoro-1-naphthoylformate typically involves the esterification of 4-fluoro-1-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Análisis De Reacciones Químicas
Ethyl 4-fluoro-1-naphthoylformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-fluoro-1-naphthoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield 4-fluoro-1-naphthoyl alcohol, typically using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 4-fluoro-1-naphthoylformate is used extensively in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its applications include:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmacological Studies: Researchers use this compound to study the effects of fluorinated aromatic compounds on biological systems.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mecanismo De Acción
Comparación Con Compuestos Similares
Ethyl 4-fluoro-1-naphthoylformate can be compared to other naphthoylformate derivatives, such as:
Ethyl 1-naphthoylformate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Ethyl 4-chloro-1-naphthoylformate: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
Ethyl 4-bromo-1-naphthoylformate:
Propiedades
IUPAC Name |
ethyl 2-(4-fluoronaphthalen-1-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-2-18-14(17)13(16)11-7-8-12(15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBJHMISSXOZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C2=CC=CC=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625917 | |
| Record name | Ethyl (4-fluoronaphthalen-1-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409081-83-0 | |
| Record name | Ethyl (4-fluoronaphthalen-1-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid](/img/structure/B1322361.png)

![3-(4-Methyl-3-nitro-phenyl)-1H-[1,2,4]triazole](/img/structure/B1322364.png)


